(2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Catalog No.
S15762217
CAS No.
98991-33-4
M.F
C16H13FO
M. Wt
240.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-e...

CAS Number

98991-33-4

Product Name

(2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Molecular Formula

C16H13FO

Molecular Weight

240.27 g/mol

InChI

InChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3

InChI Key

LUUPODNGYDYQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F

The compound (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a derivative of chalcone, belongs to a class of organic compounds characterized by a typical structure that includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its unique substitution patterns, which contribute to its chemical reactivity and biological properties. The presence of both a fluorophenyl and a methylphenyl group enhances its potential for diverse applications in medicinal chemistry and materials science.

  • Aldol Condensation: This reaction can occur under basic conditions, leading to the formation of larger β-hydroxy ketones or aldehydes.
  • Hydrogenation: The double bond in the propene moiety can be hydrogenated to form saturated compounds.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions, allowing for further functionalization.
  • Michael Addition: The α,β-unsaturated carbonyl group can act as an electrophile in Michael addition reactions with nucleophiles.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties.

The biological activity of (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been explored in various studies. Compounds of this class often exhibit:

  • Antioxidant Properties: They can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity: Some chalcones have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Research indicates that certain chalcone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Biological assays are typically employed to evaluate these activities, focusing on dose-response relationships and mechanisms of action .

The synthesis of (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through several methods:

  • Condensation Reactions: A common method involves the Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide.
    text
    4-Fluorobenzaldehyde + 4-Methylacetophenone → (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one + H2O
  • Cross-Coupling Reactions: Modern synthetic approaches may utilize cross-coupling techniques involving palladium catalysts to construct the desired chalcone framework.

These synthetic routes provide flexibility in modifying substituents on the aromatic rings, allowing for the exploration of structure-activity relationships.

The applications of (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one span several fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential therapeutic uses in treating diseases such as cancer and infections.
  • Material Science: Chalcones are explored for their properties in organic electronics and photonic devices due to their optical characteristics.
  • Natural Products Chemistry: This compound serves as a scaffold for synthesizing more complex natural products with bioactive properties.

Interaction studies involving (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in cancer progression or microbial metabolism.

    For instance, it may interact with cyclooxygenase enzymes or protein kinases, which are critical in inflammatory responses and cancer pathways.
  • Receptor Binding: Investigations into its ability to bind to cellular receptors (e.g., estrogen or androgen receptors) are crucial for understanding its potential therapeutic roles.

These studies often employ techniques such as molecular docking and bioassays to elucidate the mechanisms underlying its biological effects .

Several compounds share structural similarities with (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, including:

Compound NameStructureKey Properties
ChalconeChalconeAntioxidant, Antimicrobial
CurcuminCurcuminAnti-inflammatory, Anticancer
FlavonoidsFlavonoidsAntioxidant, Cardioprotective

Uniqueness

The uniqueness of (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one lies in its specific combination of fluorine substitution and methyl substitution on the aromatic rings, which influences its electronic properties and enhances its biological activity compared to other chalcones. This modification can lead to improved solubility and bioavailability, making it a candidate for further development in drug discovery.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

240.095043196 g/mol

Monoisotopic Mass

240.095043196 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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